4-Bromo-3-methylpyridine hydrochloride
Overview
Description
4-Bromo-3-methylpyridine hydrochloride is a pyridine derivative with the molecular formula C6H7BrClN. It is a white to off-white solid that is soluble in dimethyl sulfoxide and methanol. This compound is primarily used as an intermediate in organic synthesis and in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions . In these reactions, the compound may act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
It is known to participate in multistep synthesis reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence various biochemical pathways, depending on the context of the reaction.
Pharmacokinetics
The compound’s molecular weight (20848) and physical form (solid) suggest that it may have certain pharmacokinetic properties
Result of Action
Its participation in suzuki–miyaura coupling reactions and multistep synthesis reactions suggests that it can influence the formation of new compounds and potentially affect cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-methylpyridine hydrochloride. For instance, the compound should be stored at ambient temperature . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . These precautions suggest that the compound’s action can be influenced by environmental conditions such as temperature, humidity, and exposure to light.
Biochemical Analysis
Biochemical Properties
4-Bromo-3-methylpyridine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it acts as a halide source . This compound’s interactions with biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modifying their activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain kinases, leading to changes in phosphorylation states of key signaling proteins . This inhibition can result in altered gene expression patterns and metabolic fluxes within the cell, ultimately affecting cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under ambient conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction . These adverse effects are often associated with the compound’s ability to disrupt normal cellular processes and induce oxidative stress.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and subsequent elimination from the body . This interaction can affect the metabolic flux of other substrates processed by these enzymes, potentially leading to altered metabolite levels and metabolic imbalances.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylpyridine hydrochloride typically involves the bromination of 3-methylpyridine. One common method includes the addition of bromine to 3-methylpyridine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same bromination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: 4-Bromo-3-pyridinecarboxylic acid.
Reduction: 4-Bromo-3-methylpiperidine.
Scientific Research Applications
4-Bromo-3-methylpyridine hydrochloride is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: In the production of agrochemicals and as a precursor for various functional materials
Comparison with Similar Compounds
- 4-Bromo-2-methylpyridine
- 3-Bromo-4-methylpyridine
- 4-Chloro-3-methylpyridine
Comparison: 4-Bromo-3-methylpyridine hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to 4-Bromo-2-methylpyridine, it has different steric and electronic properties, leading to variations in reaction outcomes. The presence of the bromine atom at the 4-position makes it more suitable for certain nucleophilic substitution reactions compared to its chloro counterpart .
Properties
IUPAC Name |
4-bromo-3-methylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFBHVJLZVHFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596873 | |
Record name | 4-Bromo-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40899-37-4 | |
Record name | 40899-37-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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